(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13BrO3 It is a member of the methanone family, characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 2,5-dimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Step 1: Dissolve 2-bromobenzoyl chloride in anhydrous dichloromethane.
Step 2: Add 2,5-dimethoxybenzene and pyridine to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and extract the product with ethyl acetate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The product is purified using industrial crystallization techniques and is often subjected to additional quality control measures to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of (2-aminophenyl)(2,5-dimethoxyphenyl)methanone.
Oxidation: Formation of (2-bromoquinone)(2,5-dimethoxyphenyl)methanone.
Reduction: Formation of (2-bromophenyl)(2,5-dimethoxyphenyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
Uniqueness
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone is unique due to the specific positioning of the bromine atom and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
137327-31-2 |
---|---|
Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
(2-bromophenyl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13BrO3/c1-18-10-7-8-14(19-2)12(9-10)15(17)11-5-3-4-6-13(11)16/h3-9H,1-2H3 |
InChI Key |
YMZWMIJAHSBAAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.